

Personal protective equipment for handling PU141

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Compound of Interest

Compound Name: PU141

Cat. No.: B15583762

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Essential Safety and Handling Guide for PU141

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of **PU141** (CAS 168334-34-7), a selective pyridoisothiazolone histone acetyltransferase (HAT) inhibitor targeting CBP and p300. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.

Immediate Safety and Handling Information

PU141 is a potent research compound with potential biological activity. While a comprehensive Safety Data Sheet (SDS) is not publicly available, the following precautions are based on information for similar chemical compounds and should be strictly followed.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory when handling **PU141** in any form (powder or in solvent).

PPE Category	Item	Specification
Eye Protection	Safety Glasses	ANSI Z87.1 certified, with side shields
Goggles	Recommended when handling larger quantities or if there is a splash hazard	
Hand Protection	Disposable Gloves	Nitrile or neoprene, tested for chemical resistance. Change gloves immediately if contaminated.
Body Protection	Laboratory Coat	Fully buttoned, with tight-fitting cuffs
Respiratory Protection	Fume Hood	All handling of PU141 powder and stock solutions must be conducted in a certified chemical fume hood.
Respirator	A NIOSH-approved respirator may be required for certain procedures. Consult your institution's safety officer.	

Emergency Procedures

Situation	Immediate Action
Skin Contact	Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact	Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation	Move to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion	Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill	Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Operational Plan: Handling and Storage

Storage

Form	Storage Temperature	Duration
Powder	-20°C	3 years
4°C	2 years	
In Solvent	-80°C	6 months
-20°C	1 month	

Store **PU141** in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from incompatible materials.

Preparation of Stock Solutions

- Preparation: Perform all operations in a certified chemical fume hood.
- Solvent: **PU141** is soluble in DMSO.[\[1\]](#)
- Procedure:
 - Equilibrate the vial of **PU141** powder to room temperature before opening.
 - Add the calculated volume of DMSO to the vial to achieve the desired stock concentration.
 - Vortex briefly to ensure complete dissolution.
 - Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
 - Clearly label all vials with the compound name, concentration, date, and your initials.

Disposal Plan

All waste containing **PU141** must be treated as hazardous chemical waste.

Waste Type	Disposal Procedure
Solid Waste	Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes empty vials, contaminated gloves, and other disposable materials.
Liquid Waste	Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
Sharps	Dispose of in a designated, puncture-resistant sharps container.

Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Experimental Protocols

The following are detailed methodologies for key experiments involving **PU141**.

Cell Growth Inhibition Assay (SRB Assay)

This protocol is adapted from a study that evaluated the growth inhibitory effects of **PU141** on a panel of human cancer cell lines.[\[2\]](#)

- Cell Plating:
 - Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 μ L of complete growth medium.
 - Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Compound Treatment:
 - Prepare serial dilutions of **PU141** in the appropriate cell culture medium.

- Add 100 μ L of the diluted **PU141** solutions to the respective wells. Include a vehicle control (e.g., DMSO).
- Incubate for 48-72 hours.
- Cell Fixation:
 - Gently remove the medium.
 - Add 100 μ L of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
- Staining:
 - Wash the plates five times with deionized water and allow them to air dry.
 - Add 50 μ L of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
- Destaining and Measurement:
 - Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
 - Allow the plates to air dry.
 - Add 200 μ L of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
 - Measure the absorbance at 510 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell growth inhibition relative to the vehicle control.
 - Determine the GI₅₀ (concentration that causes 50% growth inhibition).

Western Blot for Histone Acetylation

This protocol is a general guideline for assessing changes in histone acetylation upon treatment with **PU141**.

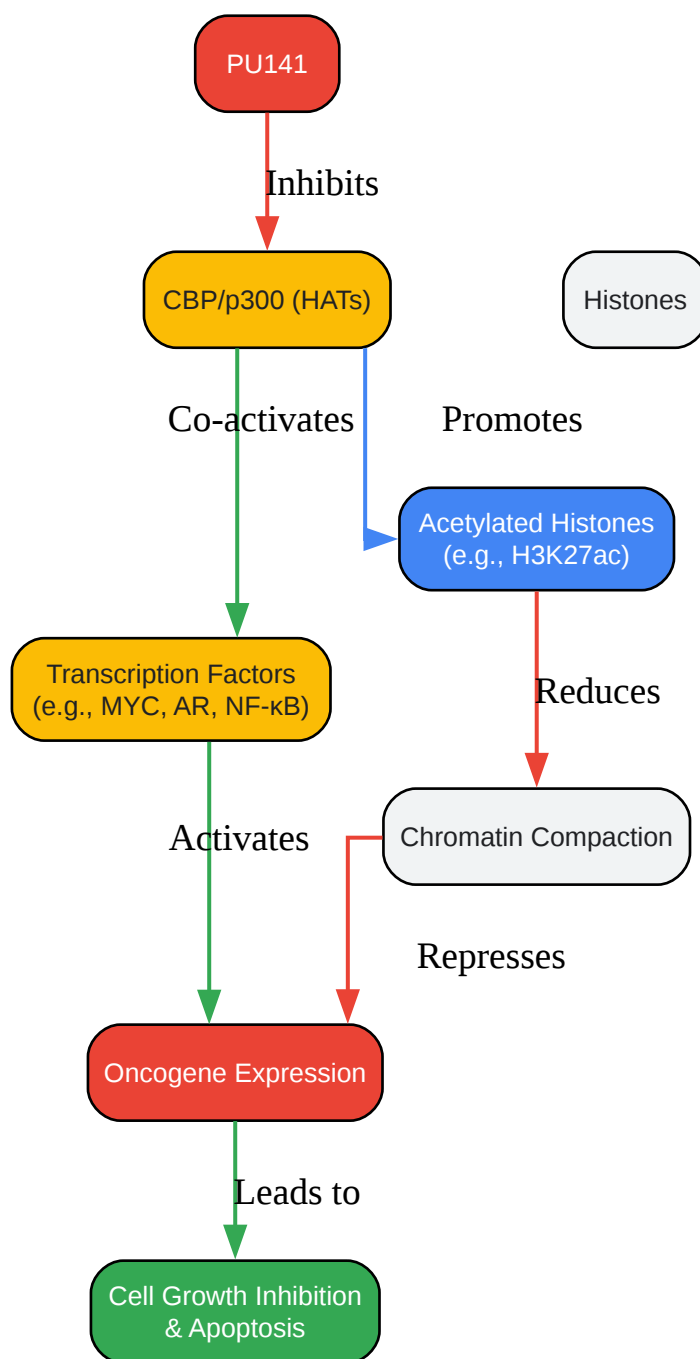
- Cell Treatment and Lysis:
 - Plate and treat cells with the desired concentrations of **PU141** for the appropriate duration.
 - Wash cells with ice-cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Histone Extraction (Acid Extraction Method):[\[3\]](#)
 - After cell lysis, centrifuge the lysate to pellet the nuclei.
 - Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate on ice for 30 minutes with intermittent vortexing.
 - Centrifuge at high speed at 4°C and collect the supernatant containing the acid-soluble histones.
 - Neutralize the extract with NaOH.
- Protein Quantification:
 - Determine the protein concentration of the histone extracts using a BCA protein assay.
- SDS-PAGE and Western Blotting:
 - Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
 - Load equal amounts of protein onto a high-percentage (e.g., 15%) polyacrylamide gel.
 - Separate the proteins by SDS-PAGE.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

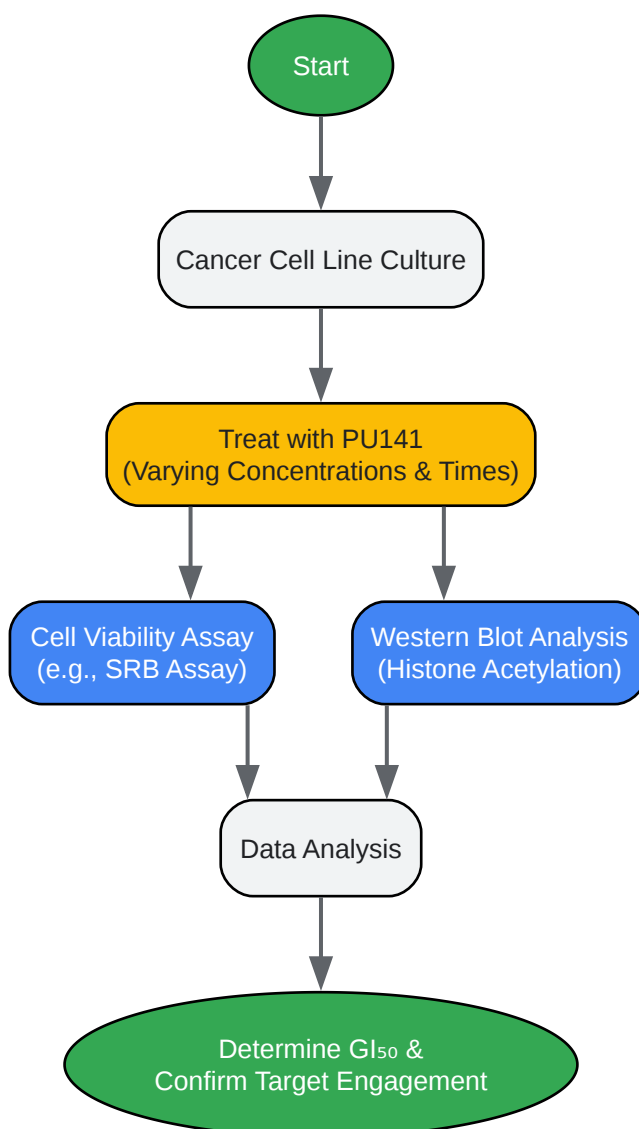
- Incubate the membrane with primary antibodies against specific acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-total H3) overnight at 4°C.
[3][4]
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow

PU141 Signaling Pathway

PU141 selectively inhibits the histone acetyltransferase activity of CBP and p300.[1][5] This leads to a reduction in histone acetylation, particularly H3K27ac, at the promoters and enhancers of target genes.[6] This epigenetic modification results in the downregulation of oncogenes such as MYC and interferes with key cancer-related signaling pathways, including the Androgen Receptor (AR) and NF-κB pathways, ultimately leading to cell growth inhibition and apoptosis.[7][8]





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